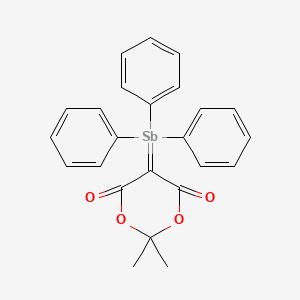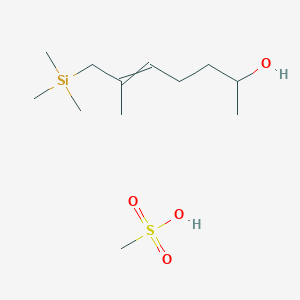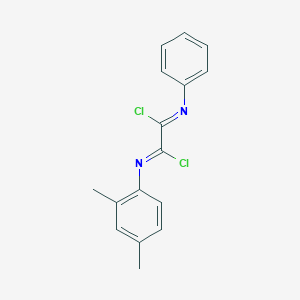
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride: is an organic compound characterized by its unique structure, which includes two imidoyl groups attached to an ethanebis backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride typically involves the reaction of 2,4-dimethylphenylamine and phenylamine with ethanebis(imidoyl) dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloride groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding imidoyl oxides.
Reduction: Formation of the reduced imidoyl derivatives.
Substitution: Formation of substituted ethanebis(imidoyl) derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various imidoyl derivatives.
Biology: In biological research, (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The imidoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
- N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride
- N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dibromide
Uniqueness: (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is unique due to its specific configuration and the presence of both 2,4-dimethylphenyl and phenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
653591-82-3 |
|---|---|
Formule moléculaire |
C16H14Cl2N2 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
N'-(2,4-dimethylphenyl)-N-phenylethanediimidoyl dichloride |
InChI |
InChI=1S/C16H14Cl2N2/c1-11-8-9-14(12(2)10-11)20-16(18)15(17)19-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
VJOXQZSPTABOID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=C(C(=NC2=CC=CC=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)

![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
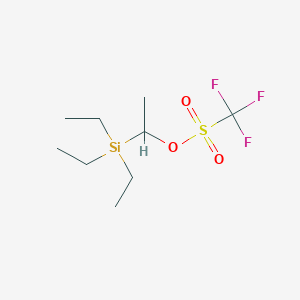
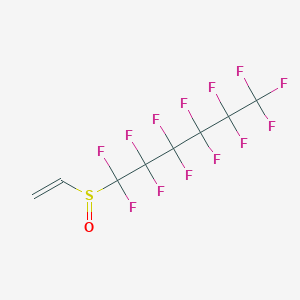

![N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide](/img/structure/B15160552.png)
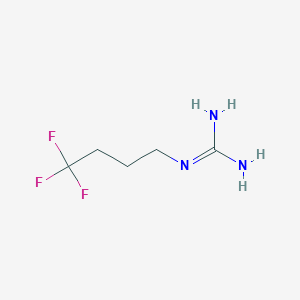
![Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate](/img/structure/B15160560.png)
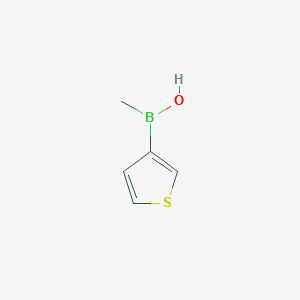
![3-[(2,4-Dichlorophenyl)methoxy]phenol](/img/structure/B15160568.png)

